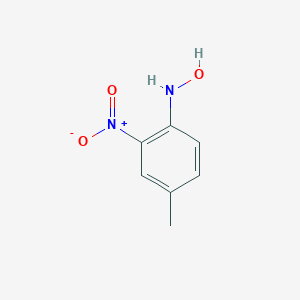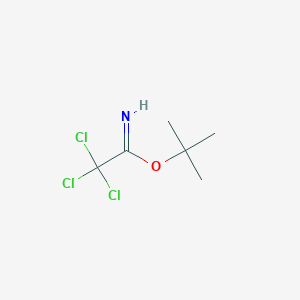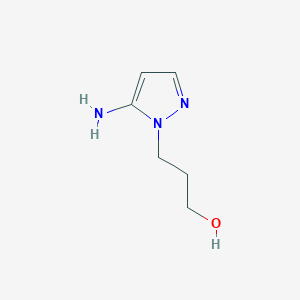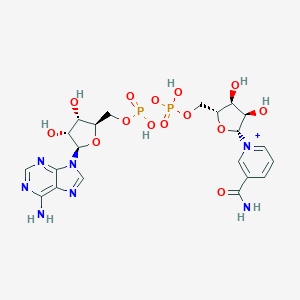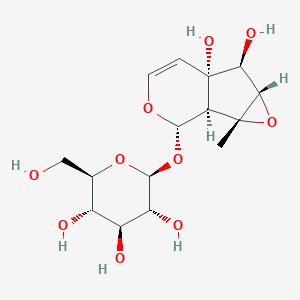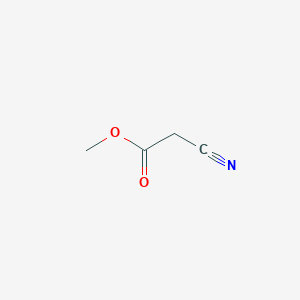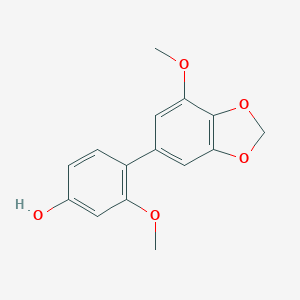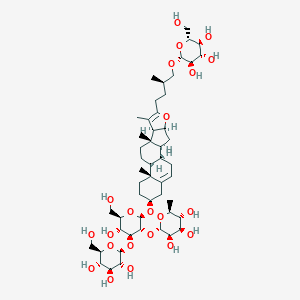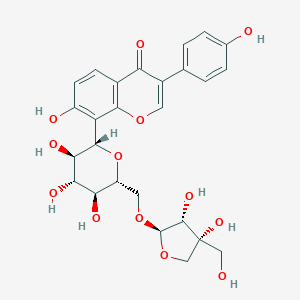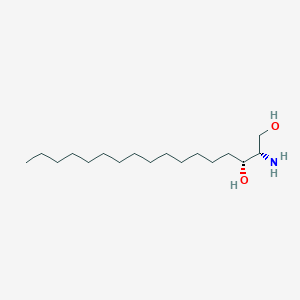
Senegin II
Descripción general
Descripción
Senegin II is a triterpenoid saponin compound primarily isolated from the roots of Polygala senega, a plant belonging to the Polygalaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties . This compound, along with other senegasaponins, has garnered significant interest due to its potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound for the structural elucidation of other triterpenoid saponins.
Medicine: Investigated for its potential as an immunoadjuvant, neuroprotective agent, and cognitive enhancer.
Industry: Utilized in the development of natural health products and dietary supplements.
Mecanismo De Acción
Senegin II is a triterpenoid saponin isolated from Polygala senega var latifolia . It has been shown to exhibit hypoglycemic activity and has a range of biofunctional effects .
Target of Action
This compound has been rediscovered as a selective anti-proliferative substance against human umbilical vein endothelial cells (HUVECs) . The primary targets of this compound are these endothelial cells, which play a crucial role in angiogenesis, a process vital for normal physiology and various pathological conditions .
Mode of Action
This compound interacts with its targets, the HUVECs, and inhibits their proliferation . The compound shows anti-proliferative activity against HUVECs with IC50 values in the range of 0.6–6.2 μM . The 28-O-glycoside moiety and methoxycinnamoyl group of this compound are essential for this HUVEC-selective growth inhibition .
Biochemical Pathways
This compound affects the biochemical pathways involved in angiogenesis. It inhibits the vascular endothelial growth factor (VEGF)-induced in vitro tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced in vivo neovascularization . The induction of pigment epithelium-derived factor (PEDF) is suggested to contribute to the anti-angiogenic effects of this compound .
Pharmacokinetics
It’s known that the gastrointestinal tract is an important action site of saponins , which may influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of this compound’s action is the inhibition of angiogenesis. It suppresses tumor growth in murine sarcoma S180 cells . The compound also exhibits hypoglycemic activity , indicating its potential in managing blood glucose levels.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the role of saponins in the gastrointestinal tract should be carefully considered, as it’s an important action site of these compounds .
Análisis Bioquímico
Biochemical Properties
Senegin II interacts with various biomolecules in biochemical reactions. It has been found to exhibit selective anti-proliferative substances against human umbilical vein endothelial cells (HUVECs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by exerting anti-proliferative activity against HUVECs
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Senegin II involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as preparative HPLC and supercritical fluid extraction may be employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Senegin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions.
Hydrolysis: Hydrochloric acid or specific glycosidases are employed for hydrolysis reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Hydrolysis: Aglycone (presenegenin) and sugar moieties (glucose, rhamnose, xylose, etc.).
Comparación Con Compuestos Similares
- Senegin III
- Senegin IV
- Senegasaponin A
- Senegasaponin B
Propiedades
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXFXXWQAAMVMW-JEIATDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318364 | |
| Record name | Senegin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34366-31-9 | |
| Record name | Senegin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senegin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Senegin II and where is it found?
A1: this compound is a triterpenoid glycoside primarily isolated from the rhizomes of Polygala senega var. latifolia TORR. et GRAY, commonly known as Senega root. [, , , ]
Q2: What is the chemical structure of this compound?
A2: this compound's structure has been elucidated as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl(1gal⟶4xyl)-β-D-xylopyranosyl(1xyl⟶4rham)-α-L-rhamnopyranosyl(1rham⟶2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside]. [] This complex structure features a presenegenin core linked to various sugar moieties and a 3',4'-dimethoxycinnamoyl group.
Q3: Does the structure of this compound affect its biological activity?
A3: Yes, the geometrical isomerism of the methoxycinnamoyl moiety in this compound, existing as both (E)- and (Z)-isomers, influences its ability to inhibit ethanol absorption. [] Further research on the structure-activity relationship of this compound and its derivatives could reveal modifications that enhance specific activities.
Q4: What are the reported pharmacological activities of this compound?
A4: this compound has demonstrated hypoglycemic activity in both normal and diabetic mice models. [, , , ] Studies suggest that it lowers blood glucose levels in a manner that may not directly involve insulin secretion but requires the presence of insulin for its action. [] Additionally, this compound has shown potential as an inhibitor of ethanol absorption in rats. []
Q5: How does this compound affect blood glucose levels?
A5: While the exact mechanism remains unclear, research indicates that this compound's hypoglycemic effect might not directly stimulate insulin release. [] Instead, it seems to act through a different pathway that requires the presence of insulin for efficacy. Further investigation is needed to fully understand its mode of action.
Q6: Are there any known analytical methods for detecting and quantifying this compound?
A6: Although specific analytical methods for this compound weren't detailed in the provided abstracts, researchers frequently employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate, identify, and quantify triterpenoid saponins like this compound in plant extracts and biological samples. []
Q7: What are the potential applications of this compound based on the available research?
A7: Based on current findings, this compound holds promise for further development as a potential therapeutic agent for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



